An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, a versatile reagent with significant applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. This document details the experimental protocols for its preparation and purification, along with a thorough analysis of its spectroscopic and physical properties.
Compound Profile
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a halogenated imidoyl chloride derivative. The presence of the trifluoromethyl group significantly influences its reactivity, making it a valuable building block for the introduction of trifluoromethyl moieties into organic molecules.
Table 1: Physicochemical Properties of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
| Property | Value | Reference |
| CAS Number | 61881-19-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅ClF₃N | [1][2][3][4][5] |
| Molecular Weight | 207.58 g/mol | [1][2][3][4][5] |
| Boiling Point | 53 °C | [3] |
| Density | 1.31 g/cm³ | [3] |
| Appearance | Colorless to light orange/yellow clear liquid | [6] |
| Purity | >98.0% (GC) | [6] |
Synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
The synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is most commonly achieved through the chlorination of the corresponding amide, 2,2,2-trifluoro-N-phenylacetamide. Two primary methods are prevalent in the literature: a purification-free method using phosphorus oxychloride and pyridine, and a method employing triphenylphosphine and carbon tetrachloride.
Method 1: Purification-Free Synthesis using Phosphorus Oxychloride and Pyridine
This method offers a convenient and efficient route to the desired product without the need for extensive purification steps.[7]
Reaction Scheme:
Caption: Synthesis via chlorination of the corresponding amide.
Experimental Protocol:
-
To a solution of 2,2,2-trifluoro-N-phenylacetamide in a suitable anhydrous solvent, add phosphorus oxychloride (POCl₃) and pyridine.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Due to the "purification-free" nature of this protocol, the resulting mixture containing 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is often used directly in subsequent reactions. For applications requiring the pure compound, a work-up and purification would be necessary.
Method 2: Synthesis using Triphenylphosphine and Carbon Tetrachloride
This classic method, a variation of the Appel reaction, is also employed for the synthesis of imidoyl chlorides from amides.[8][9][10][11]
Reaction Scheme:
Caption: Synthesis via the Appel reaction.
Experimental Protocol:
-
Dissolve 2,2,2-trifluoro-N-phenylacetamide in an anhydrous solvent such as carbon tetrachloride.
-
Add triphenylphosphine (PPh₃) to the solution.
-
The reaction mixture is typically stirred at room temperature or gentle reflux until the starting material is consumed.
-
The product, 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, is isolated from the reaction mixture. The main byproduct, triphenylphosphine oxide, can be removed through filtration or chromatography.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. The following tables summarize the expected spectroscopic data.
Table 2: NMR Spectroscopic Data for 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| ¹H NMR | CDCl₃ | Not available | - | - |
| ¹³C NMR | CDCl₃ | Not available | - | - |
| ¹⁹F NMR | CDCl₃ | -90.80, -92.05 | dd, dd | ²J(F-F) = 225.5, 225.4; ²J(H-F) = 61.3, 60.7 |
Note: Specific ¹H and ¹³C NMR chemical shifts for the target molecule were not explicitly found in the search results. The provided ¹⁹F NMR data is for a related N-CHF₂ derivative and is illustrative of the type of data expected.[12]
Table 3: IR and Mass Spectrometry Data for 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
| Technique | Key Peaks |
| IR (Infrared Spectroscopy) | Not available |
| MS (Mass Spectrometry) | Not available |
Note: Specific IR absorption frequencies and mass spectrometry fragmentation patterns for the title compound were not available in the provided search results.
Applications in Organic Synthesis
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a key intermediate in various organic transformations. Its primary application lies in the preparation of N-phenyltrifluoroacetimidate glycosyl donors, which are instrumental in stereoselective glycosylation reactions for the synthesis of complex oligosaccharides and glycoconjugates.[3]
Workflow for Glycosyl Donor Synthesis:
Caption: Formation of a glycosyl donor.
Safety and Handling
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and well-ventilated area, away from heat and open flames.[3]
This technical guide provides a foundational understanding of the synthesis and characterization of 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride. For more detailed experimental procedures and specific characterization data, researchers are encouraged to consult the primary literature.
References
- 1. CAS 61881-19-4: (1Z)-2,2,2-trifluoro-N-phenyl-acetimidoyl … [cymitquimica.com]
- 2. 2,2,2-TRIFLUORO-N-PHENYLACETIMIDOYL CHLORIDE | 61881-19-4 [sigmaaldrich.com]
- 3. 2,2,2-Trifluoro-N-phenylacetimidoyl chloride | 61881-19-4 | FT45365 [biosynth.com]
- 4. 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | 61881-19-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride | 61881-19-4 | TCI AMERICA [tcichemicals.com]
- 7. A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Appel Reaction [organic-chemistry.org]
- 10. sciforum.net [sciforum.net]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
